molecular formula C15H16BrNO2S2 B8580737 4-Benzyl-3-methylthio-5-sulfamylbenzyl bromide CAS No. 62273-73-8

4-Benzyl-3-methylthio-5-sulfamylbenzyl bromide

Cat. No. B8580737
CAS RN: 62273-73-8
M. Wt: 386.3 g/mol
InChI Key: NJQXPRFWNOHJAL-UHFFFAOYSA-N
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Description

4-Benzyl-3-methylthio-5-sulfamylbenzyl bromide is a useful research compound. Its molecular formula is C15H16BrNO2S2 and its molecular weight is 386.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62273-73-8

Molecular Formula

C15H16BrNO2S2

Molecular Weight

386.3 g/mol

IUPAC Name

2-benzyl-5-(bromomethyl)-3-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO2S2/c1-20-14-8-12(10-16)9-15(21(17,18)19)13(14)7-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H2,17,18,19)

InChI Key

NJQXPRFWNOHJAL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=C1)CBr)S(=O)(=O)N)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzyl-3-methylthio-5-sulfamylbenzyl alcohol (10 g; prepared as described in Example 1) is while stirring added in portions to acetic acid saturated with dry hydrogen bromide (50 ml), and the mixture is stirred for 24 hours. The resulting solution is diluted with water (100 ml) and cooled to precipitate crude 4-benzyl-3-methylthio-5-sulfamylbenzyl bromide. After recrystallization from methanol it is obtained with a melting point of 149°-150° C.
Name
4-Benzyl-3-methylthio-5-sulfamylbenzyl alcohol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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